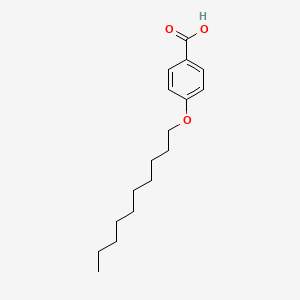

4-(Decyloxy)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-decoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNICZRIRMGOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203686 | |

| Record name | p-Decyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5519-23-3 | |

| Record name | 4-(Decyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5519-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Decyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(decyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Decyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-(decyloxy)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support advanced research and application.

Core Chemical and Physical Properties

This compound, a member of the 4-alkoxybenzoic acid homologous series, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] It presents as a white to off-white crystalline powder.[2]

General Information

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₃[3][4][5][6] |

| Molecular Weight | 278.39 g/mol [3][7] |

| CAS Number | 5519-23-3[3][4][5][6] |

| IUPAC Name | This compound[4][5] |

| Synonyms | p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[3][4][5][6] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Melting Point | 94-143 °C | [8] |

| Boiling Point (Predicted) | 403.6 ± 18.0 °C | [8] |

| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 4.48 ± 0.10 | [8] |

| Water Solubility | Soluble | [8] |

| LogP (Predicted) | 4.904 | [9] |

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecules form hydrogen-bonded dimers, with the alkyl chains and aromatic rings segregating into alternating sheets.[10]

| Crystal System | Triclinic |

| Space Group | P-1 |

| Cell Dimensions | a = 8.115(1) Å, b = 21.618(2) Å, c = 4.820(1) Å |

| Cell Angles | α = 94.07(1)°, β = 102.91(2)°, γ = 80.95(1)° |

| Z | 2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on data for structurally similar compounds and analysis of the chemical structure, the following are the predicted chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~172 |

| C-O (aromatic) | ~163 |

| C (aromatic, para to COOH) | ~132 |

| CH (aromatic, ortho to COOH) | ~130 |

| C (aromatic, attached to COOH) | ~122 |

| CH (aromatic, ortho to O-alkyl) | ~114 |

| O-CH₂ | ~68 |

| Alkyl Chain CH₂ | 22-32 |

| Terminal CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 2920, 2850 | C-H stretch (alkyl chain) |

| 1680 | C=O stretch (carboxylic acid) |

| 1605, 1580 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (ether) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general and robust method for the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromodecane (B1670165).

Materials:

-

4-hydroxybenzoic acid

-

1-bromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 4-hydroxybenzoic acid (1.0 mol) and anhydrous potassium carbonate (2.5 mol).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Slowly add 1-bromodecane (1.1 mol) to the suspension via the addition funnel at room temperature over 30-45 minutes.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC (eluent: 7:3 hexane/ethyl acetate). The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.

-

Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Workup - Extraction: To the residue, add deionized water and ethyl acetate. Stir until all solids dissolve. Transfer the mixture to a separatory funnel.

-

Workup - pH Adjustment and Separation: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.

-

Washing: Wash the organic layer with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Caption: Williamson Ether Synthesis Workflow for this compound.

Characterization of Liquid Crystalline Properties by Polarized Optical Microscopy (POM)

This protocol outlines the steps for observing the liquid crystalline phases of this compound using a polarized optical microscope.

Materials:

-

This compound

-

Microscope slides

-

Coverslips

-

Spacers (e.g., Mylar film) of known thickness

Equipment:

-

Polarized light microscope with a hot stage

-

Temperature controller

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide.

-

Cell Assembly: Place spacers on either side of the sample and cover with a coverslip to create a thin film of the material.

-

Heating: Place the slide on the hot stage of the polarized microscope.

-

Observation: Heat the sample slowly while observing through the microscope with crossed polarizers.

-

Phase Identification: Note the temperatures at which phase transitions occur and the characteristic textures of the different liquid crystalline phases (e.g., smectic and nematic). The transition to a dark field of view indicates the isotropic liquid phase.

-

Cooling: Slowly cool the sample and observe the phase transitions upon cooling to check for enantiotropic or monotropic behavior.

Caption: Workflow for Polarized Optical Microscopy of Liquid Crystals.

Applications and Relevance in Research

This compound and its analogs are primarily of interest in materials science due to their liquid crystalline properties.[11][12] They are used as model compounds for studying the fundamental principles of liquid crystal phase transitions and self-assembly. In the context of drug development, long-chain carboxylic acids can be used as excipients or to modify the lipophilicity of drug molecules, although specific applications of this compound in this area are not widely documented. The study of its interactions at surfaces also provides insights for applications in chromatography and sensor technology.[11][12]

This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to facilitate further investigation and application of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. rsc.org [rsc.org]

- 11. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-(Decyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-(Decyloxy)benzoic acid, a molecule of interest in materials science, particularly in the field of liquid crystals, and as a building block in organic synthesis. This guide consolidates key data, presents detailed experimental protocols for property determination, and visualizes complex workflows for clarity and reproducibility.

Core Physical and Chemical Properties

This compound is an organic compound characterized by a benzoic acid core functionalized with a ten-carbon alkyloxy chain. This structure imparts properties of both a carboxylic acid and a lipophilic molecule, making it a subject of study for self-assembly and liquid crystalline behavior.[1]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, safety assessments, and computational modeling.

| Property | Value | Reference(s) |

| IUPAC Name | 4-decoxybenzoic acid | [2][3] |

| Synonyms | 4-n-Decyloxybenzoic acid, p-Decyloxybenzoic acid | [2][4][5] |

| CAS Number | 5519-23-3 | [3][5][6] |

| Molecular Formula | C₁₇H₂₆O₃ | [2][3][5] |

| Molecular Weight | 278.39 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline powder | [3][6][7] |

| Melting Point | 96 °C | [3] |

| Boiling Point | 403.6 ± 18.0 °C (Predicted) | [6][7] |

| pKa | 4.48 ± 0.10 (Predicted) | [6][7] |

| Water Solubility | Predicted to be very low. Log₁₀WS (mol/L) = -5.42 | [4] |

| Octanol/Water Partition Coeff. | LogP(oct/wat) = 4.904 (Predicted) | [4] |

Crystal Structure Data

The solid-state packing and molecular arrangement have been elucidated by single-crystal X-ray diffraction. The molecules form hydrogen-bonded dimers between their carboxylic acid groups.[8] These dimers are arranged in a layered structure where the aliphatic chains and aromatic cores are segregated into distinct sheets.[8]

| Crystal Parameter | Value | Reference |

| Crystal System | Triclinic | [8] |

| Space Group | P-1 | [8] |

| Cell Dimensions | a=8.115 Å, b=21.618 Å, c=4.820 Å | [8] |

| Cell Angles | α=94.07°, β=102.91°, γ=80.95° | [8] |

| Key Feature | Hydrogen-bonded dimers forming segregated aliphatic/aromatic layers. | [8] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

Protocol for Melting Point Determination

The melting point is a critical indicator of purity. For crystalline organic compounds, a sharp melting range (0.5-1.0°C) is indicative of high purity, while impurities typically depress and broaden the melting range.[9] The capillary method is a standard and reliable technique.[9][10]

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Capillary Loading: Dip the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Sample Packing: Gently tap the sealed end of the capillary on a hard surface to pack the powder tightly into the bottom. Repeat until a column of 1-2 mm of sample is achieved.[10][11]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/minute to find a rough range.[9][10]

-

Accurate Determination: For an accurate measurement, heat the sample to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[9][10]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Protocol for Qualitative Solubility Assessment

The solubility of a compound in various solvents provides insight into its functional groups. As a carboxylic acid with a long alkyl chain, this compound is expected to be insoluble in water but soluble in basic solutions due to salt formation.[12][13][14]

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

Solvents: Deionized water, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Water Solubility Test:

-

5% NaOH Solubility Test:

-

5% NaHCO₃ Solubility Test:

-

To a fresh sample (25 mg) in a test tube, add 0.75 mL of 5% NaHCO₃ solution.

-

Shake and observe. Carboxylic acids are sufficiently acidic to react with sodium bicarbonate, producing carbon dioxide gas (effervescence) and the soluble sodium salt.[12][13][14] This is a confirmatory test for a carboxylic acid.

-

General Synthetic Pathway

While numerous synthetic routes exist, a common and reliable method for preparing 4-alkoxybenzoic acids is via a Williamson ether synthesis followed by ester hydrolysis. This two-step process is robust and generally high-yielding.

Step 1: Williamson Ether Synthesis. An alkyl ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate) is deprotonated with a base like potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking an n-decyl halide (e.g., 1-bromodecane) to form the decyl ether ester.[15][16]

Step 2: Saponification (Ester Hydrolysis). The resulting ester is then hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in an aqueous alcohol solution. This cleaves the ester linkage, forming the sodium salt of the carboxylic acid.

Step 3: Acidification. The final product, this compound, is precipitated from the solution by acidification with a strong acid like hydrochloric acid (HCl), which protonates the carboxylate. The solid product can then be isolated by filtration.

References

- 1. This compound | 5519-23-3 | Benchchem [benchchem.com]

- 2. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. 5519-23-3 CAS MSDS (4-N-DECYLOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-N-DECYLOXYBENZOIC ACID | 5519-23-3 [amp.chemicalbook.com]

- 8. Crystal structure of p-n-decyloxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. is.muni.cz [is.muni.cz]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Decyloxy)benzoic acid (CAS: 5519-23-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Decyloxy)benzoic acid, a molecule of significant interest in materials science and with potential applications in the pharmaceutical sector. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its well-established role as a liquid crystal, and discusses its potential biological activities based on current research.

Core Chemical and Physical Properties

This compound, with the CAS number 5519-23-3, is a member of the 4-alkoxybenzoic acid homologous series. Its structure consists of a benzoic acid core with a decyloxy (-O(CH₂)₉CH₃) group attached at the para position. This long alkyl chain imparts significant hydrophobic character and influences its self-assembly into liquid crystalline phases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5519-23-3 | [2][3] |

| Molecular Formula | C₁₇H₂₆O₃ | [2] |

| Molecular Weight | 278.39 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-n-Decyloxybenzoic acid, p-Decyloxybenzoic acid | [2] |

| Appearance | White to pale cream powder/crystal | [4][5] |

| Melting Point | 94-143 °C (literature values vary) | [6] |

| Boiling Point | 788.49 K (Joback Calculated) | [7] |

| Solubility | Soluble in water | [6] |

| logP (Octanol/Water) | 4.904 (Crippen Calculated) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Data available, typically showing signals for aromatic protons, the methylene (B1212753) group attached to the oxygen, the long alkyl chain, and the carboxylic acid proton. | [8] |

| ¹³C NMR | Data available, showing characteristic peaks for the carboxylic carbon, aromatic carbons (including the carbon attached to the oxygen), and the carbons of the decyloxy chain. | [8] |

| Infrared (IR) | Spectra obtained via KBr wafer and ATR techniques are available. Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H bonds are expected. | [8] |

| Mass Spectrometry (GC-MS) | NIST data is available, providing the mass-to-charge ratio of the molecular ion and fragmentation patterns. | [8] |

| Raman Spectroscopy | Studies have been conducted to investigate structural changes in the crystalline state and molecular alignment. | [9][10] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with a 1-haloalkane (e.g., 1-bromodecane).

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar 4-alkoxybenzoic acids.[1][11][12][13][14][15][16]

Materials:

-

4-hydroxybenzoic acid

-

1-bromodecane

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) (or another suitable solvent like DMF)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve a known amount of 4-hydroxybenzoic acid in ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) dissolved in a minimal amount of water or ethanol. Stir the mixture until the 4-hydroxybenzoic acid is fully dissolved and the potassium 4-hydroxybenzoate (B8730719) has formed.

-

Addition of the Alkyl Halide: To the solution of the phenoxide, add a slight molar excess (e.g., 1.1 equivalents) of 1-bromodecane.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (check with pH paper). This will protonate the carboxylate group and precipitate the this compound. The product will appear as a white solid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Diagram 1: General Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Liquid Crystalline Properties

This compound is a well-known thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[6] The long decyloxy chain promotes the formation of ordered, yet fluid, molecular arrangements known as mesophases.

Characterization of Liquid Crystal Phases

The identification and characterization of liquid crystal phases are typically performed using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[17][18]

Polarizing Optical Microscopy (POM): POM is a qualitative technique used to visualize the textures of different liquid crystal phases.[7][19][20] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures of colors and patterns for each type of mesophase (e.g., nematic, smectic).

Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature.[6][7][21] Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram. A DSC thermogram for this compound shows distinct peaks corresponding to its phase transitions upon heating and cooling.[6]

Experimental Protocols for Liquid Crystal Characterization

Diagram 2: Experimental Workflow for Liquid Crystal Characterization

Caption: Workflow for characterizing liquid crystal properties.

Protocol for Polarizing Optical Microscopy (POM):

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide. Heat the slide on a hot stage to above the clearing point to melt the sample into an isotropic liquid. Place a clean coverslip over the molten sample and allow it to spread into a thin film.

-

Observation: Place the slide on the hot stage of a polarizing microscope. Slowly cool the sample from the isotropic liquid phase.

-

Data Collection: Observe the sample through the eyepieces as it cools. Note the temperatures at which phase transitions occur and capture images of the characteristic textures of the different liquid crystal phases that form.

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan. Seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point. Then, cool the sample at the same rate back to room temperature. A second heating and cooling cycle is often performed to ensure thermal history is removed.

-

Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpy changes associated with each phase transition.

Potential Biological Activity and Drug Development Applications

While this compound is primarily known for its liquid crystal properties, the broader class of benzoic acid derivatives has been investigated for various biological activities.

Inhibition of Trypanosome Alternative Oxidase (TAO)

Research has shown that 4-alkoxybenzoic acid derivatives are inhibitors of the trypanosome alternative oxidase (TAO), an enzyme essential for the respiration of bloodstream forms of trypanosomes, the parasites that cause African sleeping sickness.[4][22][23][24][25] The absence of TAO in mammals makes it an attractive drug target. Structure-activity relationship (SAR) studies have indicated that the nature of the alkoxy chain and other substituents on the benzoic acid ring are crucial for inhibitory activity.

Diagram 3: Proposed Mechanism of Action for TAO Inhibition

Caption: Proposed mechanism of TAO inhibition by 4-alkoxybenzoic acids.

Anticancer and Anti-inflammatory Potential

Benzoic acid derivatives have been explored for their potential as anticancer and anti-inflammatory agents.

-

Anticancer Activity: Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[11][17][26] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and induce apoptosis in cancer cells. Studies on 4-hydroxybenzoic acid have shown it can enhance the sensitivity of breast cancer cells to chemotherapy by inhibiting HDAC6 and promoting the HIPK2/p53 pathway.[27] While specific data for this compound is limited, the general scaffold suggests potential for investigation. The cytotoxicity of benzoic acid has been observed against various cancer cell lines.[28][29]

-

Anti-inflammatory Activity: Benzoic acid derivatives have demonstrated anti-inflammatory properties.[24][30][31] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[8][30]

Table 3: Summary of Potential Biological Activities of Benzoic Acid Derivatives

| Biological Activity | Potential Mechanism of Action | Relevant Derivatives Studied | Source(s) |

| Antitrypanosomal | Inhibition of Trypanosome Alternative Oxidase (TAO) | 4-Alkoxybenzoic acids | [4][22] |

| Anticancer | Inhibition of Histone Deacetylases (HDACs), Induction of Apoptosis | 4-Hydroxybenzoic acid, other derivatives | [11][17][26][27] |

| Anti-inflammatory | Inhibition of COX enzymes, Modulation of NF-κB signaling | Various benzoic acid derivatives | [8][24][30][31] |

Conclusion

This compound is a versatile molecule with well-established applications in materials science as a liquid crystal. Its synthesis is straightforward via the Williamson ether synthesis. Furthermore, its structural similarity to other biologically active benzoic acid derivatives suggests potential for further investigation in drug development, particularly in the areas of antiparasitic, anticancer, and anti-inflammatory research. This guide provides a foundational understanding for researchers and scientists working with this compound and highlights areas for future exploration.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.tees.ac.uk [research.tees.ac.uk]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. The Williamson Ether Synthesis [cs.gordon.edu]

- 16. gold-chemistry.org [gold-chemistry.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. rsc.org [rsc.org]

- 22. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel inhibitors of the trypanosome alternative oxidase inhibit Trypanosoma brucei brucei growth and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. researchgate.net [researchgate.net]

- 31. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-(Decyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the molecular structure of 4-(decyloxy)benzoic acid, a molecule of significant interest in materials science, particularly in the field of liquid crystals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural and physicochemical properties of this compound.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoic acid characterized by a decyloxy substituent at the para position of the benzene (B151609) ring.[2] This long alkyl chain significantly influences its molecular packing and macroscopic properties.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid |

| CAS Number | 5519-23-3 |

| Molecular Formula | C17H26O3 |

| Molecular Weight | 278.39 g/mol [3] |

| SMILES | CCCCCCCCCCOc1ccc(C(=O)O)cc1[3] |

| InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)[3][4] |

| InChIKey | NZNICZRIRMGOFG-UHFFFAOYSA-N[3][4] |

| Melting Point | 96 °C[5] |

| Appearance | White to Almost white powder to crystal[5] |

Molecular Structure and Conformation

The molecular structure of this compound consists of three key components: a rigid benzoic acid core, a flexible decyloxy tail, and a polar carboxylic acid head group. This amphiphilic nature is fundamental to its self-assembly and liquid crystalline behavior.

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed detailed information about the solid-state structure of this compound. The molecules form hydrogen-bonded dimers through their carboxylic acid groups.[6] These dimers then pack in a layered structure, with the aromatic cores and aliphatic tails segregated into distinct regions.[6]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| a | 8.115(1) Å |

| b | 21.618(2) Å |

| c | 4.820(1) Å |

| α | 94.07(1)° |

| β | 98.58(1)° |

| γ | 90.58(1)° |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction studies.[6]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the molecular structure and confirming the identity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretching (broad, due to hydrogen bonding)[7] |

| ~2920, ~2850 | C-H stretching (alkyl chain) |

| ~1680 | C=O stretching (carboxylic acid dimer)[7] |

| ~1605, ~1580 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the decyloxy chain, and the terminal methyl group. The carboxylic acid proton appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic (C-O) | ~163 |

| Aromatic (C-H) | ~132, ~114 |

| Aromatic (C-COOH) | ~123 |

| Methylene (O-CH₂) | ~68 |

| Methylene (alkyl chain) | ~32-22 |

| Methyl (CH₃) | ~14 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent system, such as a mixture of ethanol (B145695) and acetone.

-

Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

Structural Visualization

The following diagrams illustrate key aspects of the molecular structure and characterization workflow for this compound.

Caption: Key structural components of this compound.

Caption: Workflow for the structural characterization of this compound.

References

- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5519-23-3 | Benchchem [benchchem.com]

- 3. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 5519-23-3 | TCI AMERICA [tcichemicals.com]

- 6. Crystal structure of p-n-decyloxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-(Decyloxy)benzoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(Decyloxy)benzoic Acid

This guide provides a comprehensive protocol for the synthesis of this compound, a molecule of interest for researchers in materials science, particularly in the field of liquid crystals, as well as in the development of pharmaceuticals and other specialty chemicals.[1][2] The synthesis is primarily achieved through a two-step process commencing with the Williamson ether synthesis, a reliable and widely-used method for forming ethers, followed by ester hydrolysis.[3][4][5]

The initial step involves the O-alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromodecane (B1670165). In this SN2 reaction, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide.[3] The resulting intermediate, ethyl 4-(decyloxy)benzoate, is subsequently hydrolyzed under basic conditions to yield the final product, this compound, after acidification.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reagents involved in the synthesis and the properties of the final product.

Table 1: Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 1.0 |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Excess |

| Hydrochloric Acid | HCl | 36.46 | To pH 2-3 |

| This compound | C₁₇H₂₆O₃ | 278.39 | - |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 144-146 °C (from similar compounds) |

| IR (KBr, cm⁻¹) | ~2920 (C-H), ~2850 (C-H), ~1680 (C=O), ~1605 (C=C), ~1250 (C-O)[9][10] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~1.8 (m, 2H, OCH₂CH₂), ~1.4-1.2 (m, 14H, (CH₂)₇), ~0.9 (t, 3H, CH₃)[10] |

| ¹³C NMR (CDCl₃, δ ppm) | ~163.5, ~162.0, ~132.0, ~122.0, ~114.0, ~68.0, ~31.9, ~29.5, ~29.3, ~29.1, ~26.0, ~22.7, ~14.1 |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(decyloxy)benzoate via Williamson Ether Synthesis

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 250 mL of acetone.

-

Reagent Addition: Stir the resulting suspension vigorously. Slowly add 1-bromodecane (1.1 eq) to the mixture at room temperature over a period of 20-30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 16-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system. The reaction is considered complete upon the disappearance of the ethyl 4-hydroxybenzoate spot.

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4-(decyloxy)benzoate as an oily or solid residue.

Step 2: Hydrolysis of Ethyl 4-(decyloxy)benzoate

-

Reaction Setup: Transfer the crude ethyl 4-(decyloxy)benzoate to a round-bottom flask. Add a solution of 10% sodium hydroxide in 95% ethanol (B145695).

-

Reaction: Heat the mixture to reflux until the oily drops of the ester have disappeared, which may take 1-2 hours.[7][11]

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a beaker.

-

Acidification: Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A white precipitate of this compound will form.[7][11]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration and wash the crystals with cold deionized water.

Step 3: Purification by Recrystallization

-

Solvent Selection: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[12]

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol in a beaker.[13][14] Add hot water dropwise until the solution becomes slightly cloudy. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.[13]

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. Dry the crystals in a vacuum oven to a constant weight.

Diagrams

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. francis-press.com [francis-press.com]

- 5. francis-press.com [francis-press.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. sserc.org.uk [sserc.org.uk]

- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-(Decyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 4-(Decyloxy)benzoic acid

Synonyms: 4-decoxybenzoic acid, p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[1][2] CAS Number: 5519-23-3[1][2]

This technical guide provides a comprehensive overview of this compound, a long-chain alkoxy derivative of benzoic acid. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific literature.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₃ | PubChem[2] |

| Molecular Weight | 278.39 g/mol | Cheméo[3] |

| Melting Point | 94-143 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 403.6 ± 18.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.014 ± 0.06 g/cm³ | ChemicalBook[4] |

| Water Solubility | Low | Inferred from structure |

| pKa (Predicted) | 4.48 ± 0.10 | ChemicalBook[4] |

| LogP (Octanol/Water Partition Coefficient) | 4.904 (Crippen Calculated) | Cheméo[3] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound can be synthesized via a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Protocol:

-

Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add a stoichiometric equivalent of 1-bromodecane.

-

Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization:

Figure 2: Workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the decyloxy chain, and the terminal methyl group. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the aliphatic decyloxy chain.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid carbonyl group (around 1680-1710 cm⁻¹).

-

C-O stretching bands for the ether linkage and the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at an m/z corresponding to the molecular weight of this compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like trifluoroacetic acid) can be developed to separate the product from any starting materials or byproducts.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, the broader class of 4-alkoxybenzoic acids and other benzoic acid derivatives has been investigated for various pharmacological effects. This section explores the potential biological relevance of this compound based on the activities of structurally related compounds.

Enzyme Inhibition

Structurally similar 4-alkoxybenzoic acids have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of Trypanosoma brucei.[8][9] The long alkoxy chain of these compounds plays a significant role in their binding to the enzyme's active site. This suggests that this compound could potentially be investigated as an inhibitor for enzymes with hydrophobic binding pockets.

Potential Mechanism of Enzyme Inhibition:

Figure 3: A logical diagram illustrating the potential mechanism of enzyme inhibition.

Cytotoxic and Anti-inflammatory Activities

Benzoic acid and its derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the disruption of cellular membranes and inhibition of key metabolic enzymes. Furthermore, some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. The lipophilic nature of the decyloxy chain in this compound may enhance its ability to penetrate cell membranes, potentially influencing its cytotoxic or anti-inflammatory efficacy.

Further research is required to elucidate the specific biological activities and the underlying signaling pathways modulated by this compound. In vitro assays, such as cytotoxicity screening against a panel of cancer cell lines and anti-inflammatory assays, would be the initial steps in exploring its therapeutic potential.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5519-23-3 CAS MSDS (4-N-DECYLOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Analysis of 4-(Decyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Decyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the 1H and 13C NMR data for this compound.

1H NMR Spectroscopic Data

Proton NMR (1H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d | 2H | Aromatic (ortho to -COOH) |

| 6.95 | d | 2H | Aromatic (ortho to -O(CH2)9CH3) |

| 4.02 | t | 2H | -OCH2- |

| 1.80 | p | 2H | -OCH2CH2- |

| 1.45 - 1.25 | m | 14H | -(CH2)7- |

| 0.88 | t | 3H | -CH3 |

| 11.5 (variable) | br s | 1H | -COOH |

Data sourced from publicly available spectral databases.

13C NMR Spectroscopic Data

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | -COOH |

| 163.7 | Aromatic (C-O) |

| 132.4 | Aromatic (ortho to -COOH) |

| 122.0 | Aromatic (C-COOH) |

| 114.3 | Aromatic (ortho to -O) |

| 68.3 | -OCH2- |

| 31.9 | -CH2- |

| 29.5 | -CH2- |

| 29.3 | -CH2- |

| 29.1 | -CH2- |

| 26.0 | -CH2- |

| 22.7 | -CH2- |

| 14.1 | -CH3 |

Data sourced from publicly available spectral databases and literature.[1][2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1680 | Strong | C=O stretch (carboxylic acid) |

| 1605, 1580 | Medium | C=C stretch (aromatic) |

| 1430 | Medium | O-H bend (in-plane) |

| 1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |

| 920 | Broad, Medium | O-H bend (out-of-plane) |

Data sourced from publicly available spectral databases.[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used for data acquisition.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent.

-

Commonly used solvents for this type of compound include deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

13C NMR: Proton-decoupled 13C NMR spectra are acquired. A larger number of scans is generally required compared to 1H NMR to achieve adequate signal intensity. The solvent signal is often used as an internal reference (e.g., CDCl3 at δ 77.16 ppm).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm-1. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Behavior of 4-(Decyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of 4-(decyloxy)benzoic acid (DBA), a thermotropic liquid crystal. This document details its phase transitions, thermodynamic properties, and the experimental methodologies used for their characterization, targeting professionals in research, scientific, and drug development fields.

Core Concepts and Thermal Properties

This compound is a member of the 4-alkoxybenzoic acid homologous series, which are known to exhibit liquid crystalline properties. These materials display intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases. The liquid crystalline behavior of DBA is characterized by the presence of smectic and nematic phases, which arise from the temperature-dependent ordering of its rod-like molecules.

Phase Transitions

Upon heating, this compound undergoes a series of phase transitions. It begins in a crystalline solid (Cr) state and transitions to a tilted smectic C (SmC) phase. With further heating, it enters a nematic (N) phase before finally becoming an isotropic liquid (I). The reverse transitions are observed upon cooling. These transitions are associated with distinct changes in the molecular arrangement and physical properties of the material.

Quantitative Thermal Data

The thermal transitions of this compound can be quantitatively characterized by their transition temperatures and associated enthalpy changes (ΔH). This data is crucial for understanding the thermodynamic stability and energetics of the different phases.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Method |

| Crystal (Cr) to Smectic C (SmC) | ~97 | Not Consistently Reported | DSC |

| Smectic C (SmC) to Nematic (N) | ~122 | Not Consistently Reported | DSC |

| Nematic (N) to Isotropic (I) | ~143 | Not Consistently Reported | DSC |

Note: The exact transition temperatures and enthalpy values can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating/cooling rate.

Experimental Protocols

The characterization of the thermal behavior of this compound relies on several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and measuring the enthalpy changes associated with the phase transitions of liquid crystals.

Objective: To determine the temperatures and enthalpies of the phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 160 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

Perform a second heating and cooling cycle to ensure thermal history consistency.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic and exothermic peaks corresponding to the phase transitions. The peak onset temperature is typically taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.

Objective: To visually identify the liquid crystalline phases of this compound and their characteristic textures.

Instrumentation: A polarizing optical microscope equipped with a hot stage for precise temperature control.

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

-

Cover Slip: Cover the sample with a glass coverslip and gently press to create a thin film.

-

Heating and Observation:

-

Place the slide on the hot stage.

-

Slowly heat the sample while observing it through the microscope with crossed polarizers.

-

Record the temperatures at which changes in the optical texture occur.

-

Note the characteristic textures of each phase (e.g., focal conic fan texture for the smectic C phase and Schlieren or marbled texture for the nematic phase).

-

Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase.

-

Slowly cool the sample and observe the formation of the liquid crystal phases from the isotropic liquid.

-

X-Ray Diffraction (XRD)

XRD is used to investigate the molecular arrangement and structural parameters of the different phases of this compound.

Objective: To determine the layer spacing in the smectic phase and to confirm the long-range orientational order in the nematic phase.

Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder.

Procedure:

-

Sample Preparation: Place the this compound sample in a thin-walled capillary tube or on a temperature-controlled sample stage.

-

Temperature Control: Heat the sample to the desired temperature corresponding to a specific liquid crystal phase.

-

Data Acquisition:

-

For the smectic C phase, acquire the small-angle X-ray scattering (SAXS) pattern to determine the layer spacing from the position of the Bragg peak.

-

For the nematic phase, acquire the wide-angle X-ray scattering (WAXS) pattern, which will show a diffuse halo indicative of the short-range positional order and long-range orientational order.

-

-

Data Analysis: Analyze the diffraction patterns to extract structural information, such as layer spacing and correlation lengths.

Visualizing Experimental Workflows and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental analysis and the phase transition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Mesomorphic Properties of 4-(Decyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesomorphic properties of 4-(decyloxy)benzoic acid (DBA), a well-studied thermotropic liquid crystal. This document collates quantitative data from various analytical techniques, details the experimental protocols for characterization, and presents a logical workflow for its analysis.

Core Mesomorphic Properties

This compound is known to exhibit liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.[1] The long decyloxy chain attached to the benzoic acid core contributes to the molecular anisotropy that drives the formation of these mesophases. The molecules form hydrogen-bonded dimers, which is a key feature of this class of liquid crystals.[2][3]

Quantitative Data

The phase transitions of this compound have been characterized using various techniques, primarily Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following table summarizes the key quantitative data related to its phase transitions.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Method | Reference |

| Crystal to Smectic C | 91.4 | - | POM | [4] |

| Smectic C to Nematic | 106.8 | - | POM | [4] |

| Nematic to Isotropic | 135.2 | - | POM | [4] |

Note: Enthalpy data was not explicitly found in the provided search results. The temperatures are based on polarized optical microscopy observations during heating.

Experimental Protocols

The characterization of the mesomorphic properties of this compound involves several key experimental techniques.

3.1. Synthesis of this compound

While various synthetic routes exist, a common method involves the Williamson ether synthesis.

-

Materials: 4-hydroxybenzoic acid, 1-bromodecane (B1670165), a suitable base (e.g., potassium carbonate), and a solvent (e.g., ethanol (B145695) or acetone).

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid and the base in the chosen solvent.

-

Add 1-bromodecane to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, the product is typically precipitated by adding the reaction mixture to water.

-

The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2][5]

-

Objective: To identify the transition temperatures and measure the enthalpy changes associated with the phase transitions of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[5]

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.[5] The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy change.

-

3.3. Polarized Optical Microscopy (POM)

POM is used to visually identify and characterize the different liquid crystal phases based on their unique optical textures.[2][4]

-

Objective: To observe the phase transitions and identify the type of mesophases of this compound.

-

Instrumentation: A polarizing microscope equipped with a hot stage and a camera.

-

Procedure:

-

A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on the hot stage of the polarizing microscope.

-

The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.

-

The different liquid crystal phases will exhibit characteristic textures (e.g., focal conic for smectic phases, Schlieren for nematic phases).

-

The temperatures at which these textures appear and disappear are recorded as the transition temperatures.[4]

-

3.4. X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters within the different mesophases.[2][6]

-

Objective: To confirm the type of mesophase and determine structural information such as layer spacing in smectic phases.

-

Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder.

-

Procedure:

-

The this compound sample is placed in a capillary tube or on a temperature-controlled stage.

-

The sample is heated to the desired mesophase temperature.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern is recorded on a detector.

-

The positions and shapes of the diffraction peaks provide information about the molecular ordering. For example, a sharp, low-angle reflection indicates a layered smectic structure, while a diffuse wide-angle reflection is characteristic of the liquid-like order of the molecules within the layers.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of the mesomorphic properties of this compound.

References

- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Low temperature Raman study of a liquid crystalline system 4-decyloxy benzoic acid (4DBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Transitions of 4-(Decyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the phase transitions of 4-(decyloxy)benzoic acid, a key compound in liquid crystal research. Designed for researchers, scientists, and professionals in drug development, this document details the thermal behavior, experimental protocols for characterization, and the underlying molecular dynamics of this material.

Quantitative Analysis of Phase Transitions

The phase transitions of this compound are characterized by distinct changes in its physical properties upon heating and cooling. These transitions can be quantitatively analyzed using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.

The following table summarizes the key phase transition temperatures observed for this compound during heating and cooling cycles.

| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) |

| Crystal to Nematic (K → N) | ~97 | - |